molecular formula C18H22N4O B12240859 4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12240859
M. Wt: 310.4 g/mol
InChI Key: ZXGPIEXIVXKCCJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety bearing a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a 2-methoxyphenyl group, is then attached to the pyrimidine core through a nucleophilic substitution reaction, typically using a suitable leaving group such as a halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include:

    Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle the increased volume.

    Purification: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.

    Pathways: The compound can influence cellular pathways involved in processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

4-Cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:

    4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine: Lacks the 2-methoxyphenyl group, which may alter its biological activity and specificity.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a carboxamide group, which can affect its pharmacokinetic properties and binding affinity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

4-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N4O/c1-23-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18-12-15(14-6-7-14)19-13-20-18/h2-5,12-14H,6-11H2,1H3

InChI Key

ZXGPIEXIVXKCCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)C4CC4

Origin of Product

United States

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